molecular formula C10H18ClF2NO B13523208 1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride

1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride

Cat. No.: B13523208
M. Wt: 241.70 g/mol
InChI Key: STAJHBGNIAPKHQ-UHFFFAOYSA-N
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Description

1-{8,8-Difluoro-1-oxaspiro[45]decan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C10H17F2NO·HCl It is known for its unique spirocyclic structure, which includes a spiro[45]decane ring system with two fluorine atoms and an oxaspiro moiety

Preparation Methods

The synthesis of 1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride involves several steps. One common synthetic route starts with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and reduction to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of reduced spirocyclic amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides, leading to the formation of substituted spirocyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amines .

Scientific Research Applications

1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: This compound is studied for its potential as a bioactive molecule, with applications in the design of enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving spirocyclic structures.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of 1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride lies in its specific combination of fluorine atoms and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18ClF2NO

Molecular Weight

241.70 g/mol

IUPAC Name

(8,8-difluoro-1-oxaspiro[4.5]decan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H17F2NO.ClH/c11-10(12)5-3-9(4-6-10)2-1-8(7-13)14-9;/h8H,1-7,13H2;1H

InChI Key

STAJHBGNIAPKHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)(F)F)OC1CN.Cl

Origin of Product

United States

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